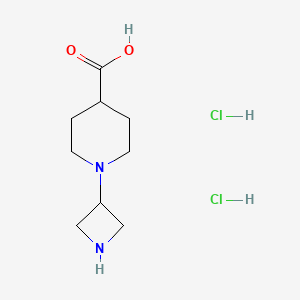

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H16N2O2.2ClH. It is a derivative of piperidine and azetidine, both of which are significant in medicinal chemistry due to their biological activities. This compound is often used in research and development within the pharmaceutical industry.

Métodos De Preparación

The synthesis of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride typically involves the reaction of azetidine and piperidine derivatives under specific conditions. One common synthetic route includes the use of azetidine-3-carboxylic acid and piperidine-4-carboxylic acid, followed by a series of reactions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classic derivatization reactions, enabling diverse downstream applications.

Mechanistic Insight : Protonation of the carboxylic acid facilitates nucleophilic attack during esterification or amidation. Reduction with LiAlH<sub>4</sub> proceeds via a tetrahedral intermediate to yield the primary alcohol .

Azetidine Ring Reactivity

The strained azetidine ring participates in ring-opening and cycloaddition reactions.

Ring-Opening Reactions

[2+2] Cycloaddition

Under visible light with fac-[Ir(dFppy)<sub>3</sub>], the azetidine engages in aza-Paternò–Büchi reactions with alkenes, forming bicyclic amines .

Piperidine Nitrogen Alkylation

The piperidine nitrogen undergoes alkylation, acylation, and sulfonylation.

Note : Deprotonation with a base (e.g., K<sub>2</sub>CO<sub>3</sub>) is critical for nucleophilic reactivity .

Cross-Coupling Reactions

The compound serves as a precursor for metal-catalyzed couplings after halogenation.

Key Step : Bromination at the piperidine C-4 position using NBS enables coupling with aryl boronic acids .

Aza-Michael Additions

The azetidine nitrogen acts as a nucleophile in conjugate additions.

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acrylate esters | Et<sub>3</sub>N, CH<sub>3</sub>CN | 3-(Piperidin-4-yl)azetidine acrylate adduct | 75% | |

| α,β-Unsaturated ketones | RT, 12h | Spirocyclic derivatives | 64% |

Stereochemistry : Reactions proceed with moderate to high diastereoselectivity (dr 4:1–5:1) .

Redox Transformations

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O | Piperidine N-oxide | 58% | |

| Reduction | H<sub>2</sub>, Pd/C | Decarboxylated piperidine | 89% |

Aplicaciones Científicas De Investigación

Structure and Composition

1-(Azetidin-3-yl)piperidine-4-carboxylic acid dihydrochloride is characterized by its unique structural features that contribute to its biological activity. Its molecular formula is C9H16N2O2⋅2HCl, and it presents as a white to off-white powder with a purity of approximately 95% .

Antimicrobial Activity

Research has demonstrated that derivatives of 1-(azetidin-3-yl)piperidine-4-carboxylic acid exhibit notable antimicrobial properties. For instance, studies have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, with some derivatives acting as effective acetylcholinesterase inhibitors .

Neurological Implications

The compound's structure suggests potential applications in treating neurological disorders. Its derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can enhance acetylcholine levels in the brain, potentially improving cognitive function .

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to 1-(azetidin-3-yl)piperidine-4-carboxylic acid. These compounds may act as α-glucosidase inhibitors, which help manage blood sugar levels by delaying carbohydrate absorption in the intestines .

Cancer Research

The compound's derivatives are also being explored for their anticancer properties. Research indicates that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest .

Case Study 1: Antimicrobial Screening

In a study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several piperidine derivatives and evaluated their antibacterial activities. The most active compounds demonstrated significant inhibition against multiple bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .

Case Study 2: Neurological Applications

Another study assessed the effects of synthesized compounds on acetylcholinesterase activity. The findings revealed that specific derivatives of 1-(azetidin-3-yl)piperidine-4-carboxylic acid showed promising inhibitory effects, suggesting their potential use in treating Alzheimer’s disease .

Case Study 3: Antidiabetic Activity

Research focused on the α-glucosidase inhibitory activity of various synthesized compounds derived from this scaffold showed that certain derivatives exhibited stronger effects than standard treatments like acarbose. This positions these compounds as potential candidates for managing diabetes effectively .

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

1-(Azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride can be compared with other similar compounds, such as:

1-(Piperidin-4-yl)azetidine-3-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the functional groups.

1-N-Boc-4-(azetidin-3-yl)piperazine: This compound includes a piperazine ring instead of a piperidine ring, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Actividad Biológica

1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural features combining azetidine and piperidine moieties. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid; dihydrochloride is C11H18N2O3 with a molecular weight of approximately 226.27 g/mol. The compound's IUPAC name is 1-(1-acetylazetidin-3-yl)piperidine-4-carboxylic acid, and it features distinct chemical characteristics that facilitate various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2O3 |

| Molecular Weight | 226.27 g/mol |

| IUPAC Name | 1-(1-acetylazetidin-3-yl)piperidine-4-carboxylic acid |

| InChI Key | MEOHJQJLAWHIFS-UHFFFAOYSA-N |

The biological activity of 1-(Azetidin-3-yl)piperidine-4-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may modulate the activity of certain neurotransmitter systems and exhibit effects on cell signaling pathways.

Pharmacological Activities

Recent research has highlighted several pharmacological activities associated with this compound:

1. Antimicrobial Activity

Studies have indicated that compounds similar to 1-(Azetidin-3-yl)piperidine-4-carboxylic acid demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and fungal pathogens like Candida albicans .

2. Anticancer Properties

Research has suggested potential anticancer effects, with some derivatives exhibiting cytotoxicity against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .

3. Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, which could lead to neuropharmacological effects. Investigations into its role as a modulator of neurotransmitter release are ongoing .

Case Studies

Several case studies have investigated the biological activity of related compounds:

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of azetidine derivatives, it was found that certain structural modifications enhanced activity against E. coli with minimum inhibitory concentrations (MIC) as low as 6.5 µg/mL .

Study 2: Anticancer Activity

Another study focused on piperidine derivatives showed promising results in inhibiting tumor growth in vitro, suggesting that modifications similar to those in 1-(Azetidin-3-yl)piperidine-4-carboxylic acid could yield potent anticancer agents .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)piperidine-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2.2ClH/c12-9(13)7-1-3-11(4-2-7)8-5-10-6-8;;/h7-8,10H,1-6H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQNVRJAQKEUML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2CNC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.